Batrachotoxinin A

Electrophysiology Sodium Channel Pharmacology Neuromuscular Junction

Batrachotoxinin A (BTX‑A) is the polycyclic steroidal alkaloid scaffold that defines the batrachotoxin class of neurotoxins. Structurally, it contains the pentacyclic steroid nucleus with a 3α,9α‑hemiketal linkage and a free 20α‑hydroxyl group, lacking the pyrrole‑3‑carboxylate ester substituent present in the fully elaborated toxins batrachotoxin (BTX) and homobatrachotoxin.

Molecular Formula C24 H35 N O5
Molecular Weight 417.5 g/mol
CAS No. 19457-37-5
Cat. No. B100336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatrachotoxinin A
CAS19457-37-5
Molecular FormulaC24 H35 N O5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O
InChIInChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1
InChIKeyZKCSFQZJDZSMCH-IGLVISNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batrachotoxinin A (CAS 19457-37-5): A Core Steroidal Alkaloid for Voltage‑Gated Sodium Channel Research and Derivative Synthesis


Batrachotoxinin A (BTX‑A) is the polycyclic steroidal alkaloid scaffold that defines the batrachotoxin class of neurotoxins. Structurally, it contains the pentacyclic steroid nucleus with a 3α,9α‑hemiketal linkage and a free 20α‑hydroxyl group, lacking the pyrrole‑3‑carboxylate ester substituent present in the fully elaborated toxins batrachotoxin (BTX) and homobatrachotoxin [1]. This structural distinction confers a unique pharmacological profile: BTX‑A binds with high affinity to neurotoxin receptor site 2 on voltage‑gated sodium channels (Naᵥ) but fails to induce the sustained depolarization characteristic of its esterified analogs, instead producing a potentiation of muscle twitch responses that is not observed with BTX or homobatrachotoxin [2]. As the biosynthetic and semi‑synthetic precursor to all batrachotoxin derivatives, BTX‑A serves as the essential starting material for generating radiolabeled, fluorescent, and affinity probes employed in ion channel pharmacology and Naᵥ subtype characterization [3].

Why Batrachotoxinin A Cannot Be Substituted by Other Site‑2 Neurotoxins or Batrachotoxin Esters


Site‑2 neurotoxins—including veratridine, aconitine, grayanotoxin, and the batrachotoxin esters—all share the ability to activate voltage‑gated sodium channels, yet they exhibit profound differences in potency, binding kinetics, and functional outcomes that preclude simple interchangeability in research settings. Batrachotoxinin A is uniquely defined by the absence of the 20α‑ester substituent, rendering it incapable of depolarizing postsynaptic membranes by more than 10–15% at concentrations where BTX induces complete depolarization [1]. Moreover, while BTX and its ester analogs produce a biphasic response—an initial transient increase in spontaneous transmitter release (400–600 sec⁻¹) followed by neuromuscular blockade—BTX‑A elicits only potentiation of directly and indirectly elicited muscle twitches, with no depolarization or blockade [2]. In competitive binding assays using [³H]BTX‑B (the benzoate ester of BTX‑A), batrachotoxin, aconitine, and veratridine displace the radioligand with IC₅₀ values that differ by up to 77‑fold, underscoring that even ligands targeting the identical receptor site cannot be assumed to possess equivalent binding characteristics [3]. These functional and pharmacological divergences mandate compound‑specific validation in any experimental or procurement context.

Batrachotoxinin A: Quantitative Evidence of Differentiation Versus Structural Analogs and Site‑2 Neurotoxins


Depolarization Deficiency Versus Batrachotoxin and Homobatrachotoxin in Rat Phrenic Nerve–Diaphragm Preparations

Batrachotoxinin A (BTX‑A) fails to induce postsynaptic membrane depolarization, in stark contrast to batrachotoxin (BTX) and homobatrachotoxin. In rat phrenic nerve–diaphragm muscle preparations, BTX‑A never depolarized the postsynaptic membrane by more than 10–15%, whereas BTX (4.5 × 10⁻⁹ M) and homobatrachotoxin (18 × 10⁻⁹ M) each elicited 50% membrane depolarization within 1 hour [1]. Furthermore, while BTX and its ester analogs transiently increased spontaneous miniature end‑plate potential frequency to 400–600 sec⁻¹ before producing neuromuscular blockade, BTX‑A produced no such increase and uniquely potentiated both directly and indirectly elicited muscle twitches [2].

Electrophysiology Sodium Channel Pharmacology Neuromuscular Junction

500‑Fold Lower In Vivo Toxicity Compared with Batrachotoxin

Batrachotoxinin A exhibits markedly reduced acute toxicity relative to the fully esterified batrachotoxin. Subcutaneous administration in mice yields an LD₅₀ of approximately 1,000 µg/kg for BTX‑A, compared with 2 µg/kg for batrachotoxin—a 500‑fold difference in lethality [1]. This differential toxicity correlates directly with the absence of the 20α‑pyrrole‑3‑carboxylate ester, which is essential for maximal sodium channel depolarizing activity and the consequent cardiac arrhythmogenesis that underlies BTX lethality [2]. Notably, the toxicity of BTX‑A remains comparable to that of strychnine, underscoring that the compound retains significant biological activity despite its reduced potency relative to BTX .

Toxicology Neurotoxicity Comparative Pharmacology

Displacement of [³H]BTX‑B Binding: Relative Potency Versus Aconitine and Veratridine

In competitive binding assays using [³H]batrachotoxinin A 20‑α‑benzoate ([³H]BTX‑B) as the radioligand, batrachotoxin (BTX) demonstrates 18‑fold and 73‑fold greater apparent affinity than aconitine and veratridine, respectively. In synaptosomal preparations from German cockroaches, BTX displaced [³H]BTX‑B binding with an IC₅₀ of 1.0–1.2 µM, while aconitine and veratridine required 18–19 µM and 73–77 µM to achieve comparable displacement [1]. Although these data are derived from a non‑mammalian system, they establish a quantitative rank order of site‑2 binding affinity (BTX ≫ aconitine > veratridine) that is consistent with allosteric coupling studies in mammalian sodium channels [2]. BTX‑A, as the core steroidal scaffold of BTX, shares this high‑affinity binding determinant, whereas the structurally divergent veratridine and aconitine exhibit substantially lower potency.

Radioligand Binding Sodium Channel Site‑2 Neurotoxin

Unique Potentiation of Muscle Twitch Without Depolarization or Blockade

Among all batrachotoxin analogs evaluated in the Warnick et al. (1975) structure–activity study, batrachotoxinin A (BTX‑A) was the only compound that potentiated directly and indirectly elicited muscle twitches without inducing postsynaptic membrane depolarization or neuromuscular blockade [1]. In contrast, batrachotoxin, homobatrachotoxin, and the 20α‑2,4,5‑trimethylpyrrole‑3‑carboxylate ester each produced a characteristic biphasic response: a transient 400–600 sec⁻¹ increase in miniature end‑plate potential frequency followed by complete block of both direct and indirect muscle stimulation [2]. Dihydrobatrachotoxin, which lacks the 3α,9α‑hemiketal linkage, similarly failed to depolarize beyond 10–15% but did not exhibit the twitch potentiation observed with BTX‑A, indicating that both the absence of the 20α‑ester and the intact hemiketal linkage are required for this distinctive pharmacological signature [3].

Neuromuscular Pharmacology Sodium Channel Functional Selectivity

Synthetic Accessibility and Utility as a Versatile Precursor for Functional Probes

Batrachotoxinin A serves as the universal semi‑synthetic precursor for generating a diverse panel of batrachotoxin‑based pharmacological probes, a role that batrachotoxin itself cannot fulfill without prior hydrolysis to BTX‑A. Selective esterification of the 20α‑hydroxyl group of BTX‑A with benzoic acid yields BTX‑B, a high‑affinity radioligand that binds to site‑2 sodium channels with a Kd of 30–48 nM in mammalian brain preparations [1]. Further derivatization with N‑methylanthranilic acid produces a fluorescent conjugate (BTX‑NMA) that retains high toxicity (LD₅₀ ≈15 µg/kg, i.p. mouse) and binds with Kd = 180 nM, enabling direct visualization of sodium channel distribution at nodes of Ranvier [2]. Recent advances in total synthesis have reduced the route to BTX‑A to 15–17 linear steps from simple steroids, dramatically improving accessibility for research procurement compared with the >40‑step routes required historically [3].

Chemical Synthesis Molecular Probe Development Sodium Channel Imaging

Optimal Research and Procurement Applications for Batrachotoxinin A


Semi‑Synthesis of Radiolabeled and Fluorescent Sodium Channel Probes

BTX‑A is the exclusive starting material for preparing [³H]batrachotoxinin A 20‑α‑benzoate ([³H]BTX‑B), the gold‑standard radioligand for site‑2 sodium channel binding assays with a Kd of 30–48 nM in mammalian brain preparations [1]. Single‑step esterification of the 20α‑hydroxyl group also yields fluorescent conjugates such as BTX‑NMA (Kd = 180 nM) for imaging sodium channel distribution in neuronal tissues [2]. Procurement of BTX‑A enables laboratories to generate customized probes with specific isotopic or fluorophore labels on demand, circumventing the limited commercial availability of pre‑derivatized batrachotoxin analogs.

Electrophysiological Studies Requiring Sodium Channel Occupancy Without Depolarization Artifact

In voltage‑clamp and patch‑clamp investigations of sodium channel gating mechanisms, BTX‑A provides a unique experimental tool: it occupies the site‑2 binding pocket with high affinity but fails to induce the sustained depolarization (<15% maximum) and neuromuscular blockade characteristic of BTX and its ester analogs [1]. This property allows researchers to study competitive or allosteric interactions of test compounds at site‑2 without the confounding influence of toxin‑induced channel hyperactivation, making BTX‑A particularly valuable for structure–function studies of Naᵥ subtype pharmacology and for screening putative site‑2 ligands in a silent binding mode.

Investigations of Presynaptic Versus Postsynaptic Sodium Channel Contributions

BTX‑A is the only batrachotoxin‑class alkaloid that potentiates muscle twitch responses without increasing spontaneous transmitter release or depolarizing the postsynaptic membrane [1]. This functional selectivity—distinct from both the full agonists (BTX, homobatrachotoxin) and the hemiketal‑deficient analog dihydrobatrachotoxin—makes BTX‑A an indispensable reagent for dissecting the relative contributions of presynaptic and postsynaptic sodium channels to neuromuscular transmission and synaptic plasticity. Procurement of BTX‑A is essential for laboratories conducting comparative pharmacological profiling of sodium channel modulators across different subcellular compartments.

Scaffold for Structure‑Activity Relationship (SAR) Studies of Site‑2 Neurotoxins

The core pentacyclic steroidal framework of BTX‑A, bearing a free 20α‑hydroxyl group, represents the minimal pharmacophore for high‑affinity site‑2 sodium channel binding [1]. Systematic esterification of this hydroxyl with diverse carboxylic acids yields a library of analogs spanning a >200‑fold range in depolarizing potency, from the maximally active 20α‑2,4,5‑trimethylpyrrole‑3‑carboxylate (12× more potent than homobatrachotoxin) to the weakly active 20α‑p‑bromobenzoate (220‑fold less potent than BTX) [2]. BTX‑A is therefore the critical procurement target for medicinal chemistry and chemical biology programs aiming to map the structural determinants of site‑2 ligand efficacy, selectivity, and allosteric coupling to other sodium channel receptor sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Batrachotoxinin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.